molecular formula C11H12ClNO2 B11880076 Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- CAS No. 54444-94-9

Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Cat. No.: B11880076
CAS No.: 54444-94-9
M. Wt: 225.67 g/mol
InChI Key: LZPIUOUVAVDWSB-UHFFFAOYSA-N
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Description

N-(7-chlorochroman-3-yl)acetamide is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and an acetamide group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxychroman-3-ylacetamide: Similar structure but with a hydroxyl group instead of chlorine.

    7-aminochroman-3-ylacetamide: Contains an amino group instead of chlorine.

    7-methoxychroman-3-ylacetamide: Contains a methoxy group instead of chlorine.

Uniqueness

N-(7-chlorochroman-3-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

CAS No.

54444-94-9

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14)

InChI Key

LZPIUOUVAVDWSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1

Origin of Product

United States

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